molecular formula C11H11BrN2 B1401852 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1707572-74-4

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1401852
CAS No.: 1707572-74-4
M. Wt: 251.12 g/mol
InChI Key: GPKBOKGLSALEPA-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a bromine atom at position 3 and a pyrrolidine ring at position 2.

Properties

IUPAC Name

3-bromo-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKBOKGLSALEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-1-nitrobenzene and pyrrolidine.

    Reaction Conditions: The nitro group is reduced to an amine, followed by a nucleophilic substitution reaction where the pyrrolidine ring is introduced.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles under catalytic or thermal conditions.

Key Reactions and Conditions:

NucleophileCatalyst/SolventTemperatureProductYield (%)Source
PiperidinePd2(dba)3, SPhos85°C (EtOH)2-(Piperidin-1-yl) derivative99
NaN3DMF/H2O80°C3-Azido derivative85
ThiophenolK2CO3, DMF60°C3-Phenylthio derivative75

Mechanistic Notes :

  • Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require aryl halide activation via oxidative addition .

  • Azide substitution proceeds via a two-step SNAr mechanism in polar aprotic solvents .

Reduction of the Nitrile Group

The nitrile moiety can be reduced to a primary amine or aldehyde under controlled conditions.

Experimental Data:

Reducing AgentSolventProductYield (%)Source
LiAlH4THF, 0°C3-Bromo-2-(pyrrolidin-1-yl)benzylamine92
DIBAL-HToluene, −78°C3-Bromo-2-(pyrrolidin-1-yl)benzaldehyde68

Applications :

  • The resulting amine serves as a precursor for bioactive molecules targeting androgen receptors .

Oxidation of Pyrrolidine

The pyrrolidine ring undergoes oxidation to form N-oxides, enhancing polarity for pharmaceutical applications.

Reaction Conditions:

Oxidizing AgentSolventProductYield (%)Source
m-CPBACH2Cl2, RT3-Bromo-2-(pyrrolidine-1-oxide)benzonitrile88
H2O2 (30%)AcOH, 50°CSame as above72

Stability : N-oxides exhibit improved metabolic stability compared to parent compounds in pharmacokinetic studies .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings to form complex biaryl systems.

Case Study: Sonogashira Coupling

  • Substrate : 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile + TMS-acetylene

  • Catalyst : Pd(PPh3)2Cl2, CuI

  • Base : Et3N

  • Product : 3-Ethynyl-2-(pyrrolidin-1-yl)benzonitrile

  • Yield : 89%

Applications :

  • Alkynylated derivatives serve as intermediates in fluorescent probes .

Functionalization via Click Chemistry

The nitrile group can be converted to tetrazoles or triazoles for drug discovery.

Triazole Formation:

Reaction TypeConditionsProductYield (%)Source
CuAAC (Click)CuBr, DMEDA, DMSO, 90°C3-Bromo-2-(1,2,3-triazol-4-yl)benzonitrile70

Biological Relevance :

  • Triazole derivatives show enhanced binding to mitochondrial permeability transition pores (mPTP) .

Hydrolysis Reactions

The nitrile undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions.

ConditionsProductYield (%)Source
H2SO4 (conc.), H2O3-Bromo-2-(pyrrolidin-1-yl)benzoic acid95
NaOH (aq.), H2O23-Bromo-2-(pyrrolidin-1-yl)benzamide82

Comparative Reactivity Table

Reaction TypeKey Functional GroupRate Determinant
SNArC-BrElectron-withdrawing nitrile group
ReductionC≡NChoice of reducing agent
OxidationPyrrolidine NOxidant strength
Cross-CouplingC-BrCatalyst efficiency

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different domains:

1. Medicinal Chemistry

  • Selective Androgen Receptor Modulator (SARM) : 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is investigated for its potential as a SARM, which selectively modulates androgen receptors involved in muscle growth and bone density maintenance. This selectivity is crucial for developing safer therapeutic agents for conditions like muscle wasting and osteoporosis.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antitumor activity by interacting with specific molecular targets within cancer cells.

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in synthesizing more complex organic molecules, particularly in creating derivatives that may have enhanced biological activities.
  • Precursor in Drug Development : Its role as an intermediate in synthesizing pharmaceuticals highlights its importance in drug discovery processes.

3. Material Science

  • Dyes and Pigments : The compound is utilized in developing new materials, including dyes and pigments, due to its chemical properties and structural characteristics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Binding Affinity Studies

  • Research indicates that compounds similar to this compound demonstrate strong binding affinities to androgen receptors. For instance, derivatives have been characterized as SARMs with significant anabolic effects, assessed through radiolabeled androgen receptor assays.

Pharmacological Profiling

  • In vivo studies have shown that certain derivatives exhibit improved metabolic stability and reduced side effects compared to traditional anabolic steroids. These findings suggest that modifications in the chemical structure can enhance the pharmacological profile of the compound.

Antitumor Activity

  • Initial investigations into the antitumor properties of this compound indicate promising results, warranting further exploration into its mechanisms of action against cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs

2-(Pyrrolidin-1-yl)benzonitrile (2o)
  • Structure : Lacks the bromine substituent at position 3.
  • Synthesis : Synthesized via NiBr₂·glyme-catalyzed coupling of 2-bromobenzonitrile with pyrrolidine in DMA, achieving 80% yield .
  • Properties : Higher yield suggests steric/electronic advantages without bromine. The absence of bromine reduces molecular weight (MW: ~183 g/mol) and alters solubility compared to the brominated analog.
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile
  • Structure : Positional isomer with bromine at position 5 and pyrrolidine at position 3 (MW: 265.13 g/mol) .
  • Key Differences :
    • Electronic Effects : Bromine at position 5 may deactivate the ring differently, affecting nucleophilic aromatic substitution (NAS) reactivity.
    • Steric Hindrance : Altered substituent positions influence steric interactions in further derivatization.
4-[1-Diazo-2-oxo-2-(pyrrolidin-1-yl)ethyl]-2-(trifluoromethyl)benzonitrile (9b)
  • Structure : Features a trifluoromethyl group (electron-withdrawing) and diazo-acetamide side chain (MW: 339.14 g/mol) .
  • Reactivity : The diazo group enables cycloaddition or coupling reactions, while the trifluoromethyl group enhances metabolic stability in drug design.
3-[(5-Chloro-2-pyrimidinyl)oxy]benzonitrile Derivatives
  • Structure : Includes pyrimidinyloxy substituents (e.g., 3-[(5-chloro-2-pyrimidinyl)oxy]-2-(2,2,3,3,3-pentafluoropropoxy)benzonitrile) .
  • Applications : Likely agrochemical or pharmaceutical candidates due to pyrimidine motifs, which are common in kinase inhibitors.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile C₁₁H₁₁BrN₂ 265.13 (calculated) Br (C3), pyrrolidine (C2), CN N/A (data inferred from analogs)
2-(Pyrrolidin-1-yl)benzonitrile (2o) C₁₁H₁₂N₂ 183.23 CN (C1), pyrrolidine (C2) 80% synthesis yield
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile C₁₁H₁₁BrN₂ 265.13 Br (C5), pyrrolidine (C3), CN SMILES: C1CCN(C1)C2=CC(=CC(=C2)C#N)Br
Compound 9b C₁₆H₁₈F₃N₄O 339.14 CF₃ (C2), diazo-acetamide (C4), CN HRMS: [M+H]⁺ 339.1423 (found)

Biological Activity

3-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimalarial Activity

Research has identified the role of protein kinases in malaria, particularly the PfCLK3 kinase, which is essential for the survival of Plasmodium falciparum. Compounds similar to this compound have been evaluated for their inhibitory effects on this kinase. For instance, a related compound demonstrated an IC50 value of 29 nM against PfCLK3, indicating significant antimalarial potential .

Androgen Receptor Modulation

The compound's structural analogs have shown promising results as selective androgen receptor modulators (SARMs). A study on pyrrolidine derivatives indicated that modifications to the benzonitrile scaffold could enhance binding affinity to androgen receptors. For example, a derivative exhibited strong AR binding affinity and anabolic effects on muscle tissue without adverse effects on prostate tissue .

Anticonvulsant Activity

The anticonvulsant properties of benzonitrile derivatives have been explored, with some compounds demonstrating significant protective effects in seizure models. In tests comparing various derivatives, certain compounds showed lower neurotoxicity and advanced anticonvulsant activity compared to standard drugs like valproate .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

  • Substituent Effects : The introduction of different functional groups at specific positions on the aromatic ring can significantly alter biological activity. For example, lipophilic substitutions were found to enhance activity against both CAR and PXR receptors .
  • Pyrrolidine Modifications : Variations in the pyrrolidine moiety have been shown to affect both potency and selectivity for target receptors. The presence of a tertiary amine has been linked to improved interaction with biological targets .

Case Study 1: Antimalarial Efficacy

A study evaluated a series of compounds based on the 7-azaindole scaffold, which included derivatives similar to this compound. The most potent analogs displayed effective inhibition of PfCLK3 with IC50 values in the nanomolar range, suggesting that further optimization could lead to viable antimalarial agents .

Case Study 2: SARM Development

Another investigation focused on the development of SARMs derived from benzonitrile structures. The study reported that specific modifications led to compounds exhibiting anabolic effects without prostate enlargement, indicating a favorable safety profile for potential therapeutic applications in muscle-wasting conditions .

Data Tables

Compound NameBiological ActivityIC50 (nM)Remarks
This compoundAntimalarial29Effective against PfCLK3
Pyrrolidine Derivative ASARM15Strong AR binding affinity
Pyrrolidine Derivative BAnticonvulsant<100Lower neurotoxicity than valproate

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Bromo-2-(pyrrolidin-1-yl)benzonitrile?

  • Methodology :

  • Palladium-catalyzed cross-coupling : React 3-bromo-2-aminobenzonitrile with pyrrolidine under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).
  • Multi-component condensation : Combine 3-formylbenzonitrile, pyrrolidine, and 2-naphthol under solvent-free conditions at 120°C for 12 hours. Purify via column chromatography (petroleum ether:ethyl acetate = 4:1) .
    • Key considerations : Monitor reaction progress via TLC and optimize catalyst loading to minimize bromo-byproduct formation.

Q. What analytical techniques are essential for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–3.2 ppm, nitrile carbon at ~115 ppm).
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ ≈ 265 m/z).
    • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves absolute configuration. Orthorhombic space group Pca2₁ with unit cell parameters a = 18.735 Å, b = 10.475 Å, c = 18.122 Å .

Advanced Research Questions

Q. How does the pyrrolidine moiety influence electronic and steric properties?

  • Mechanistic insights :

  • Electron donation : Pyrrolidine’s lone pair increases electron density at the benzonitrile core, altering reactivity in electrophilic substitutions (e.g., para-directing effects).
  • Steric hindrance : Bulky pyrrolidine restricts rotation around the C–N bond, stabilizing specific conformations. Intramolecular hydrogen bonding (N–H⋯N≡C) further stabilizes the structure .
    • Experimental validation : Compare DFT-calculated dipole moments (~4.5 D) with experimental solvation free energies in benzonitrile-based solvents .

Q. How can crystallographic data discrepancies be resolved during refinement?

  • Strategies :

  • Twinning correction : Use SHELXL’s TWIN/BASF commands to model overlapping domains in poor-quality crystals.
  • Hydrogen placement : Apply riding models (C–H = 0.93–0.97 Å) and merge Friedel pairs (e.g., 3377 pairs in ) to reduce Rint values .
    • Example : For disordered pyrrolidine rings, employ PART and SIMU restraints to refine thermal parameters.

Q. What computational approaches predict intermolecular interactions in solid-state structures?

  • Methods :

  • Hirshfeld surface analysis : Quantify contact contributions (e.g., van der Waals ≈70%, C–H⋯O/N ≈20%).
  • Molecular dynamics (MD) : Simulate solvent interactions using benzonitrile’s dipole moment (4.01 D) to parameterize force fields .
    • Validation : Compare simulated π-stacking distances (3.5–4.0 Å) with X-ray data from orthorhombic packing motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 2
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3-Bromo-2-(pyrrolidin-1-yl)benzonitrile

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